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Compound of Interest

Compound Name: 4-Butoxyaniline

CAS No.: 4344-55-2

Cat. No.: B1265475 Get Quote

Executive Summary
This guide provides a rigorous technical comparison between high-purity 4-Butoxyaniline
(also known as p-butoxyaniline or 4-aminophenyl butyl ether) and established literature

standards.[1] As a critical intermediate in the synthesis of ferroelectric liquid crystals and

pharmaceutical active ingredients (APIs), the purity and structural integrity of 4-Butoxyaniline
are paramount.

This document synthesizes experimental data typical of >98% purity commercial samples

against validated spectral databases (SDBS, NIST) to serve as a reference for quality control

(QC) and structural validation.

Key Identification Parameters
Chemical Formula: C₁₀H₁₅NO

Molecular Weight: 165.23 g/mol

Appearance: Clear pale yellow to brown liquid (Free Base); crystalline solid (HCl salt).[1]

Solubility: Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.
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To ensure data integrity, the following characterization workflow is recommended for validating

4-Butoxyaniline batches. This protocol emphasizes cross-verification using orthogonal

spectroscopic techniques.
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Figure 1: Recommended analytical workflow for structural validation and quality control of 4-
Butoxyaniline.

Spectroscopic Data Comparison
Nuclear Magnetic Resonance (1H NMR)
The proton NMR spectrum is the definitive tool for assessing the integrity of the butoxy chain

and the aromatic substitution pattern.

Solvent: CDCl₃ (Chloroform-d) Frequency: 300/400 MHz[1]
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Proton
Assignment

Multiplicity
Product Data
(Typical) δ
(ppm)

Literature
Reference
(Est.) δ (ppm)

Structural
Insight

Ar-H (ortho to

NH₂)
Doublet (d) 6.60 – 6.65 6.62

Upfield due to

electron-donating

-NH₂ group.

Ar-H (ortho to

OR)
Doublet (d) 6.70 – 6.75 6.74

AA'BB' aromatic

system

characteristic of

p-substitution.[1]

-OCH₂- Triplet (t) 3.85 – 3.95 3.89

Deshielded by

oxygen;

diagnostic for

ether linkage.[1]

-NH₂
Broad Singlet (br

s)
3.30 – 3.60* 3.40

Position varies

with

concentration

and solvent

(exchangeable).

-CH₂- (β) Quintet (m) 1.70 – 1.78 1.73

Methylene group

beta to oxygen.

[1]

-CH₂- (γ) Sextet (m) 1.42 – 1.52 1.48
Methylene group

in butyl chain.

-CH₃ Triplet (t) 0.94 – 0.98 0.96
Terminal methyl

group.[1]

> Note: The Amine (-NH₂) proton shift is highly sensitive to water content and concentration. In

DMSO-d6, this peak may shift downfield to ~4.5 ppm.

Infrared Spectroscopy (FT-IR)
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IR analysis confirms the presence of the primary amine and the ether linkage while ruling out

oxidation products (e.g., nitro groups).

Method: Neat liquid film (ATR) or KBr pellet (if solid/salt).

Functional
Group

Vibration Mode
Product
Frequency
(cm⁻¹)

Literature
Range (cm⁻¹)

Notes

Primary Amine (-

NH₂)
N-H Stretch 3330, 3420 3300 – 3500

Distinct doublet

(symmetric/asym

metric stretch).[1]

Aliphatic Chain C-H Stretch 2860 – 2960 2850 – 2960

Strong bands

from the butyl

group.[1]

Aromatic Ring C=C Stretch 1510, 1615 1500 – 1600

Characteristic

"breathing"

modes of the

benzene ring.[1]

Aromatic Ether C-O Stretch 1235 – 1245 1230 – 1250

Strong, sharp

peak; confirms

butoxy

attachment.[1]

Para-Substitution
C-H Bending

(oop)
820 – 830 800 – 850

Diagnostic for

1,4-

disubstitution.[1]

Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints

useful for identifying the compound in complex mixtures.

Method: EI (Electron Ionization), 70 eV
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Ion Type m/z Value
Relative
Abundance

Interpretation

Molecular Ion [M]⁺ 165 Strong
Confirms MW of

C₁₀H₁₅NO.[1]

Base Peak / Fragment 108/109 100% (Base)

Loss of butyl group

(C₄H₉) or butene

(C₄H₈).[1] Leaves

[H₂N-Ph-OH]⁺.

Fragment 80 Moderate
Loss of CO from the

phenolic fragment.

Fragment 57 Weak/Moderate Butyl cation [C₄H₉]⁺.

Discussion: Purity & Impurity Analysis
Common Impurities
When comparing product data to literature, researchers must be vigilant for specific impurities

arising from synthesis (typically reduction of 4-butoxynitrobenzene or alkylation of 4-

aminophenol).[1]

4-Butoxynitrobenzene: Look for strong IR peaks at 1350 cm⁻¹ and 1530 cm⁻¹ (N-O stretch).

[1] In NMR, aromatic protons will shift downfield (8.0+ ppm).

4-Aminophenol: Indicates hydrolysis of the ether. Look for a broad -OH stretch in IR (3200-

3600 cm⁻¹) and loss of butyl signals in NMR.

Residual Solvents: Common solvents like Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm) or

Ethyl Acetate (singlet at 2.0 ppm) should be quantified.[1]

Stability Considerations
4-Butoxyaniline is an aniline derivative and is susceptible to oxidation.[1]

Visual Indicator: Fresh material is pale yellow. Dark brown or red coloration indicates

significant oxidation (formation of azo compounds or quinones).
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to maintain spectral integrity.

Experimental Protocol: Sample Preparation for NMR
To reproduce the "Product" data listed above, follow this standardized preparation method:

Selection: Select a clean, dry 5mm NMR tube.

Massing: Weigh approximately 10-15 mg of 4-Butoxyaniline liquid.

Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

Homogenization: Cap and invert the tube 5-10 times until no schlieren lines are visible.

Acquisition:

Set probe temperature to 298 K (25°C).

Acquire 16 scans (minimum) with a 1-second relaxation delay.

Phase correct and baseline correct manually for optimal integration.
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Disclaimer: This guide is for research and educational purposes. Always refer to the specific

Certificate of Analysis (CoA) provided with your purchased material for batch-specific data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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butoxyaniline-with-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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